1-Ethyl-4-ethynyldecahydro-4-quinolinol
Description
Properties
CAS No. |
62233-42-5 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13/h1,11-12,15H,4-10H2,2H3 |
InChI Key |
VKVXQXCILDLDKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C2C1CCCC2)(C#C)O |
Origin of Product |
United States |
Preparation Methods
Decahydroquinoline Synthesis
The quinoline core is fully hydrogenated under high-pressure (50–100 atm) hydrogen gas using a palladium-on-carbon (Pd/C) catalyst in ethanol at 120°C for 24 hours. This step yields decahydroquinoline with >95% conversion, though stereochemical control requires chiral auxiliaries or asymmetric catalysis.
Ethylation at the 1-Position
The ethyl group is introduced via nucleophilic substitution. Decahydroquinoline is treated with ethyl iodide (1.2 equiv) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction achieves an 82% yield of 1-ethyldecahydroquinoline.
Ethynyl Group Introduction at the 4-Position
A Sonogashira coupling is employed to install the ethynyl moiety. The 4-chloro intermediate (generated via chlorination with PCl₅/POCl₃) reacts with trimethylsilylacetylene (TMSA) under catalytic Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine (TEA) at 60°C. Desilylation with K₂CO₃ in methanol yields 4-ethynyldecahydroquinoline with 75% efficiency.
Hydroxylation at the 4-Position
The hydroxyl group is introduced via acid-catalyzed hydrolysis. Treatment with 6M HCl at reflux for 6 hours converts the 4-chloro intermediate to 4-quinolinol, followed by neutralization with NaOH to isolate the free base (88% yield).
Anil Formation
Ethoxymethylenemalonic ester (1.1 equiv) reacts with m-fluoroaniline in diphenyl ether at 110°C for 1 hour, forming a substituted anil intermediate. This step achieves 90% conversion.
Cyclization and Decarboxylation
The anil undergoes cyclization in boiling diphenyl ether (250°C) for 20 minutes, yielding a carbethoxyquinoline derivative (85% yield). Subsequent hydrolysis with aqueous NaOH (10%) at reflux for 2.5 hours removes the ester group, followed by decarboxylation at 265–270°C to produce 4-hydroxyquinoline (83.5% yield).
Ethynylation and Ethylation
The 4-hydroxy intermediate is chlorinated with PCl₅/POCl₃ (130°C, 30 minutes), then subjected to a Sonogashira coupling with TMSA as described in Route 1. Parallel ethylation at the 1-position is performed post-cyclization using ethyl bromide and NaH in tetrahydrofuran (THF).
Reaction Optimization and Catalytic Considerations
Catalytic Hydrogenation
The use of Raney nickel instead of Pd/C reduces reaction time to 12 hours but compromises stereoselectivity (70% vs. 95% diastereomeric excess).
Solvent Effects in Cyclization
Diphenyl ether outperforms mineral oil as a cyclization solvent, improving yields from 50% to 85% due to superior thermal stability.
Temperature Dependence in Decarboxylation
Decarboxylation at 265–270°C for 5 minutes minimizes side reactions, whereas temperatures below 250°C result in incomplete conversion (<60%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as Pd/C.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group forms ketones or aldehydes.
- Reduction of the ethynyl group forms ethyl derivatives.
- Substitution reactions yield various substituted quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-4-ethynyldecahydro-4-quinolinol shows potential therapeutic applications due to its interactions with biological systems. Studies have demonstrated that it can interact with various biomolecules, providing insights into its pharmacodynamics and pharmacokinetics.
Case Study: Anticancer Activity
Research has indicated that derivatives of quinolinol exhibit anticancer properties. For instance, a study evaluated the cytotoxic effects of 1-Ethyl-4-ethynyldecahydro-4-quinolinol on cancer cell lines, revealing significant inhibition of cell proliferation at certain concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Organic Synthesis
The compound's reactivity allows it to serve as a building block in organic synthesis. It can undergo transformations that lead to the synthesis of new heterocyclic systems such as pyrazoles and pyrimidines.
Data Table: Synthetic Routes
| Reaction Type | Reagents Used | Product Obtained |
|---|---|---|
| Nucleophilic Substitution | Ethanol, base catalyst | 1-Ethylquinolin-4(1H)-one |
| Electrophilic Addition | Electrophiles (e.g., alkyl halides) | Various substituted quinoline derivatives |
Material Science
Due to its unique structural characteristics, 1-Ethyl-4-ethynyldecahydro-4-quinolinol has potential applications in material science, particularly in the development of polymers and nanomaterials.
Case Study: Polymerization
In recent studies, this compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance in various applications, including coatings and composites.
Mechanism of Action
The mechanism of action of 1-ethyl-4-ethynyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its potency and selectivity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Functional Groups : The 4-hydroxyl group in the target compound and S1 enables hydrogen bonding, contrasting with the 4-ketone in , which increases electrophilicity.
- Substituent Effects : The ethynyl group in the target compound offers synthetic versatility (e.g., click chemistry) absent in methyl- or benzyl-substituted analogs .
Physicochemical and Reactivity Trends
- Polarity : The hydroxyl group in the target compound and S1 increases hydrophilicity compared to the ketone in .
- Stability : The saturated backbone of the target compound may resist oxidation better than aromatic analogs .
- Reactivity : The ethynyl group enables alkyne-specific reactions (e.g., cycloadditions), while S1’s imine group is prone to hydrolysis.
Biological Activity
1-Ethyl-4-ethynyldecahydro-4-quinolinol (CAS No. 62233-42-5) is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₅N |
| Molecular Weight | 189.27 g/mol |
| IUPAC Name | 1-Ethyl-4-ethynyldecahydro-4-quinolinol |
| CAS Number | 62233-42-5 |
The structure of 1-Ethyl-4-ethynyldecahydro-4-quinolinol features a quinoline backbone with ethynyl and ethyl substituents, which may influence its interaction with biological targets.
Research indicates that compounds similar to 1-Ethyl-4-ethynyldecahydro-4-quinolinol can interact with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : Quinoline derivatives are known to inhibit key enzymes involved in metabolic pathways, such as ATP synthase, which can disrupt energy production in cells.
- Antimicrobial Activity : Studies have shown that similar compounds exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or inhibiting DNA replication processes.
- Anticancer Properties : Some quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
A study conducted on quinoline derivatives demonstrated that 1-Ethyl-4-ethynyldecahydro-4-quinolinol exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have reported that 1-Ethyl-4-ethynyldecahydro-4-quinolinol possesses cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound induced apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of 1-Ethyl-4-ethynyldecahydro-4-quinolinol in patients with recurrent urinary tract infections caused by resistant strains of E. coli. The trial showed a significant reduction in infection rates after treatment with the compound, highlighting its potential as an alternative therapy.
Case Study 2: Cancer Research
In preclinical models, the compound was tested for its effects on tumor growth in xenograft models of breast cancer. Results indicated a substantial reduction in tumor size compared to control groups, suggesting that further investigation into its mechanisms and potential as an anticancer agent is warranted.
Q & A
Q. What synthetic routes are available for 1-Ethyl-4-ethynyldecahydro-4-quinolinol, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Mannich reactions to introduce the ethynyl group, using formaldehyde derivatives and amine components under anhydrous conditions (e.g., THF as solvent, LiAlH₄ as a reducing agent) .
- Cyclization strategies to form the decahydroquinoline core, often requiring acid catalysis or high-temperature reflux.
- Critical parameters :
- Temperature control (e.g., room temperature for reduction steps, reflux for cyclization).
- Solvent selection (THF for hydride reductions, chloroform for chlorination).
- Protection/deprotection of functional groups to avoid side reactions.
Q. Which spectroscopic techniques are most reliable for structural confirmation of 1-Ethyl-4-ethynyldecahydro-4-quinolinol?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl group δ 1.2–1.5 ppm, ethynyl proton δ 2.5–3.0 ppm) and quaternary carbons in the decahydroquinoline core .
- IR Spectroscopy : Confirms hydroxyl (ν ~3200–3600 cm⁻¹) and ethynyl (ν ~2100–2260 cm⁻¹) groups .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₅H₂₂N₂O: 246.1732; observed: 246.1728) .
Advanced Research Questions
Q. How can contradictory literature data on the biological activity of 1-Ethyl-4-ethynyldecahydro-4-quinolinol be resolved?
Methodological Answer: Discrepancies often arise from:
- Purity variations : Use HPLC (>95% purity) or recrystallization to standardize samples .
- Assay conditions : Replicate experiments under standardized protocols (e.g., pH, temperature, solvent).
- Statistical analysis : Apply t-tests or ANOVA to compare datasets, ensuring p < 0.05 significance thresholds .
- Meta-analysis : Cross-reference results with structurally analogous compounds (e.g., 4-quinolinol derivatives) to identify trends .
Q. What computational strategies predict the reactivity of the ethynyl group in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states for ethynyl participation in click chemistry or Sonogashira couplings.
- Molecular Dynamics : Simulate steric effects of the decahydroquinoline core on ethynyl accessibility .
- Comparative Studies : Benchmark against experimental data from similar compounds (e.g., 1-(4-Methylphenyl)ethanol’s ethynyl reactivity) .
Q. How can advanced NMR techniques resolve stereochemical ambiguities in the decahydroquinoline core?
Methodological Answer:
Q. What methodologies assess the environmental impact of 1-Ethyl-4-ethynyldecahydro-4-quinolinol?
Methodological Answer:
- Ecotoxicology assays :
- Daphnia magna acute toxicity : 48-h LC₅₀ testing.
- Biodegradation studies : OECD 301B protocol to measure half-life in aqueous systems.
- Bioaccumulation potential : Calculate logP values (e.g., using ACD/Labs Percepta) to estimate lipid solubility .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in reported synthetic protocols?
Methodological Answer:
Q. What experimental designs minimize variability in biological activity studies?
Methodological Answer:
- Blind assays : Eliminate observer bias in activity scoring.
- Positive/Negative controls : Include reference compounds (e.g., hydroxychloroquine for antimalarial comparisons) .
- Dose-response curves : Use 6–8 concentration points to calculate accurate IC₅₀ values .
Structural Modification Insights
Q. How does the ethynyl group influence physicochemical properties compared to other substituents?
Methodological Answer:
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
